

Application Notes and Protocols for the Spectroscopic Analysis of Parthenin

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Compound of Interest

Compound Name: *Parthenin*

Cat. No.: *B1213759*

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These application notes provide a comprehensive guide to the spectroscopic analysis of **parthenin** (C₁₅H₁₈O₄, Molar Mass: 262.30 g/mol), a sesquiterpene lactone of the pseudoguaianolide type.[1] The structural elucidation of **parthenin** is crucial for understanding its diverse biological activities, which range from phytotoxicity to potential therapeutic applications. This document outlines the key spectroscopic techniques used for its characterization and provides detailed protocols for each method.

Overview of Spectroscopic Techniques

A combination of spectroscopic methods is essential for the unambiguous structural determination of **parthenin**. These techniques provide complementary information about its carbon skeleton, functional groups, and overall connectivity.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments are used to determine the connectivity of atoms.
- **Infrared (IR) Spectroscopy:** Identifies the functional groups present in the molecule, such as carbonyls, hydroxyls, and alkenes, based on their characteristic vibrational frequencies.
- **Mass Spectrometry (MS):** Determines the molecular weight and elemental composition of **parthenin**. Fragmentation patterns can offer additional structural insights.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often related to conjugated systems.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **parthenin**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Parthenin** in CDCl_3

Position	^{13}C Chemical Shift (δ , ppm)	^1H Chemical Shift (δ , ppm), Multiplicity (J in Hz)
1	84.85	-
2	166.0	7.64 (d, 5.5)
3	131.63	6.13 (d, 5.5)
4	213.43	-
5	60.28	-
6	45.54	6.22 (d, 2.5)
7	80.80	-
8	75.71	4.97 (d, 7.9)
9	29.42	-
10	41.60	-
11	122.52	-
12	172.84	-
13	122.52	5.73 (d, 2.1), 6.22 (d, 2.5)
14	18.93	1.25 (s)
15	17.67	1.12 (d, 7.6)

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: Key IR and MS Spectroscopic Data for **Parthenin**

Spectroscopic Technique	Parameter	Value	Interpretation
IR Spectroscopy (KBr Pellet)	Wavenumber (cm ⁻¹)	~1707	C=O stretching (carbonyl group)
	Wavenumber (cm ⁻¹)	~1750-1770	C=O stretching (γ -lactone)
	Wavenumber (cm ⁻¹)	~3400-3500	O-H stretching (hydroxyl group)
	Wavenumber (cm ⁻¹)	~1650	C=C stretching (alkene)
Mass Spectrometry (ESI-MS)	[M+H] ⁺	m/z 263	Protonated molecule
	[M+Na] ⁺	m/z 285	Sodium adduct
	[M-H] ⁻	m/z 261	Deprotonated molecule

Experimental Protocols

Extraction and Isolation of Parthenin from Parthenium hysterophorus

This protocol describes a general method for the extraction and isolation of **parthenin**.

Materials:

- Dried and powdered leaves of Parthenium hysterophorus
- Methanol

- Hexane
- Ethyl acetate
- Silica gel (100-200 mesh) for column chromatography
- Rotary evaporator
- Chromatography column

Procedure:

- Air-dry the leaves of *Parthenium hysterophorus* in the shade and grind them into a fine powder.
- Extract the powdered plant material (e.g., 50 g) successively with petroleum ether, chloroform, and methanol.
- Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.
- Adsorb the residue onto silica gel.
- Perform column chromatography on the adsorbed residue using a silica gel column.
- Elute the column with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity with ethyl acetate.
- Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
- Combine the fractions containing pure **parthenin** and concentrate them to yield the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **parthenin** in about 0.6 mL of deuterated chloroform (CDCl_3).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example):

- Spectrometer: Bruker 500 MHz (or equivalent)
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16-32
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 1-2 seconds
- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024-4096 (or more, depending on concentration)
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of dry, purified **parthenin** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.^{[2][3]}
- Place a portion of the mixture into a pellet press die.

- Apply pressure (typically 5-7 tons) for several minutes to form a transparent or translucent pellet.[4]
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.[5]

Instrument Parameters:

- Spectrometer: FTIR spectrometer (e.g., IFS 120H)
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **parthenin** (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.

Instrument Parameters (Example for ESI-MS):

- Mass Spectrometer: ZAB-HS mass spectrometer or equivalent with an Electrospray Ionization (ESI) source.[6]
- Ionization Mode: Positive and/or negative ion mode.
- Capillary Voltage: 3-4 kV
- Nebulizing Gas (N_2): Flow rate and temperature should be optimized for the instrument.
- Mass Range: m/z 50-500

UV-Visible Spectroscopy

Sample Preparation:

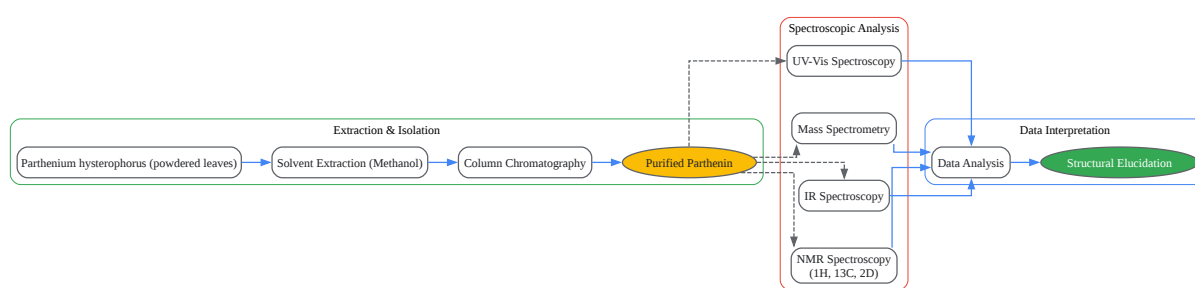
- Prepare a stock solution of **parthenin** in a UV-grade solvent such as methanol or ethanol.
- Perform serial dilutions to obtain concentrations that give absorbance readings within the linear range of the spectrophotometer (typically 0.1-1.0).

Instrument Parameters:

- Spectrophotometer: Double beam UV-Vis spectrophotometer
- Scan Range: 200-400 nm
- Blank: Use the same solvent as used for the sample.
- Cuvette: 1 cm path length quartz cuvette.

Visualizations

Experimental Workflow

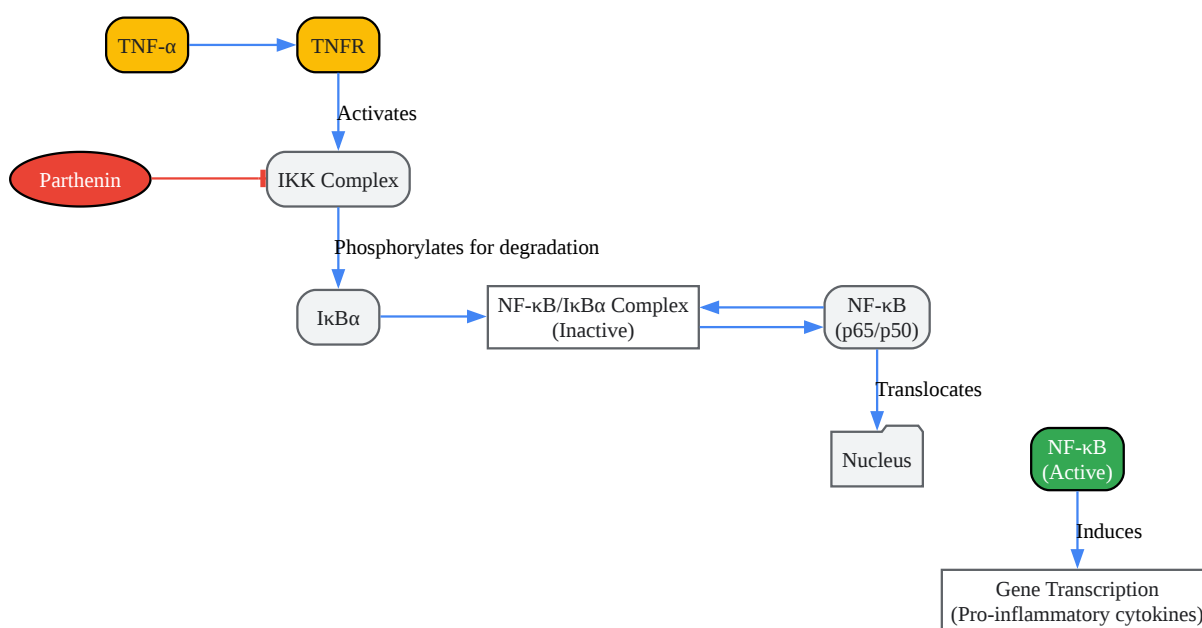


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Caption: Experimental workflow for the spectroscopic analysis of **parthenin**.

Signaling Pathway

Parthenin and its close analog parthenolide have been shown to exert their biological effects, in part, by inhibiting the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation.

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Caption: Inhibition of the NF- κ B signaling pathway by **parthenin**.

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